![molecular formula C24H27N3O3 B5975897 ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5975897.png)
ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as EPIC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPIC is a piperidine-based compound that has been synthesized using a multi-step process.
Scientific Research Applications
Ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have potent analgesic effects and has been investigated as a potential treatment for chronic pain. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Parkinson's disease.
Mechanism of Action
The mechanism of action of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is not fully understood, but it has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and opioid systems. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has also been shown to interact with the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling and apoptosis.
Biochemical and Physiological Effects
ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have potent analgesic effects in animal models of chronic pain. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has also been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is its potent analgesic effects, which make it a useful tool for studying chronic pain in animal models. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have a good safety profile and does not have significant side effects at therapeutic doses. However, one of the limitations of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
Ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate research has significant potential for future directions in various scientific fields. One potential direction is the development of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate analogs with improved potency and selectivity for specific neurotransmitter systems. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate could be investigated as a potential treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate could be studied for its potential use as a tool for investigating the role of specific neurotransmitter systems in various physiological and pathological processes.
Conclusion
In conclusion, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has potent analgesic effects and has been investigated as a potential treatment for chronic pain. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Parkinson's disease. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate research has significant potential for future directions in various scientific fields, including the development of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate analogs with improved potency and selectivity for specific neurotransmitter systems.
Synthesis Methods
The synthesis of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate involves a multi-step process that includes the reaction of 2-methylbenzylamine with ethyl 3-oxopiperidine-1-carboxylate to form an intermediate product. This intermediate product is then reacted with 1H-indazole-3-carbonyl chloride to yield the final product, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate. The synthesis process is complex and requires careful handling of the reagents to obtain a high yield of the final product.
properties
IUPAC Name |
ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-23(29)24(15-18-10-5-4-9-17(18)2)13-8-14-27(16-24)22(28)21-19-11-6-7-12-20(19)25-26-21/h4-7,9-12H,3,8,13-16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCWPCAOILHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC3=CC=CC=C32)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
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